molecular formula C23H27Cl B14206159 9-(Chloromethyl)-10-octylanthracene CAS No. 823788-53-0

9-(Chloromethyl)-10-octylanthracene

Cat. No.: B14206159
CAS No.: 823788-53-0
M. Wt: 338.9 g/mol
InChI Key: NSARPDCHMLJBSH-UHFFFAOYSA-N
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Description

9-(Chloromethyl)-10-octylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The unique structure of this compound, which includes a chloromethyl group at the 9th position and an octyl group at the 10th position, makes it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Chloromethyl)-10-octylanthracene typically involves the chloromethylation of 10-octylanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group at the 9th position of the anthracene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Chloromethyl)-10-octylanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted anthracenes with different functional groups.

    Oxidation Reactions: Products include anthraquinones and other oxidized derivatives.

    Reduction Reactions: Products include hydrogenated anthracenes with reduced aromaticity.

Scientific Research Applications

9-(Chloromethyl)-10-octylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Chloromethyl)-10-octylanthracene is primarily based on its ability to interact with various molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the octyl group enhances the compound’s hydrophobic interactions with lipid membranes. These interactions can lead to changes in the structure and function of the target molecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Chloromethyl)-10-octylanthracene is unique due to the presence of both the chloromethyl and octyl groups, which confer distinct chemical reactivity and physical properties. The combination of these groups enhances its solubility in organic solvents and its ability to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

823788-53-0

Molecular Formula

C23H27Cl

Molecular Weight

338.9 g/mol

IUPAC Name

9-(chloromethyl)-10-octylanthracene

InChI

InChI=1S/C23H27Cl/c1-2-3-4-5-6-7-12-18-19-13-8-10-15-21(19)23(17-24)22-16-11-9-14-20(18)22/h8-11,13-16H,2-7,12,17H2,1H3

InChI Key

NSARPDCHMLJBSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl

Origin of Product

United States

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